
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone framework, which imparts a variety of pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one can be achieved through several methods:
Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under dehydrating conditions using agents like acetic anhydride.
Aryl Aldehyde Method: An aryl aldehyde reacts with a phenol derivative to form the xanthone core.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acid and arynes to synthesize the xanthone structure.
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of these synthetic routes, utilizing catalysts and advanced reaction conditions to enhance yield and efficiency. Techniques such as microwave heating and the use of eco-friendly reagents are also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the xanthone to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the release of histamine and leukotrienes from white blood cells, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
1,3,5-Trihydroxyxanthone: This compound has three hydroxyl groups and is a precursor for various xanthone derivatives.
1,3,7-Trihydroxyxanthone: Similar to 1,3,5-trihydroxyxanthone, but with different hydroxyl group positions, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1,3-dihydroxy-5,8-dimethoxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-9-3-4-10(20-2)15-13(9)14(18)12-8(17)5-7(16)6-11(12)21-15/h3-6,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMKDUWMYIOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)OC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555151 |
Source


|
| Record name | 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114567-42-9 |
Source


|
| Record name | 1,3-Dihydroxy-5,8-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
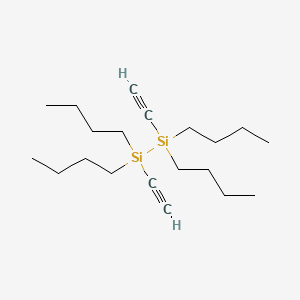

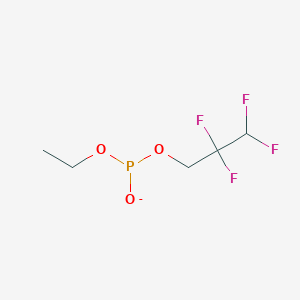
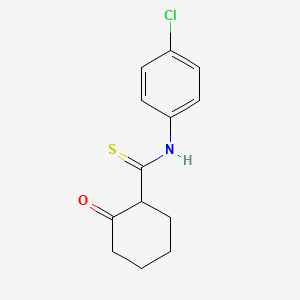
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
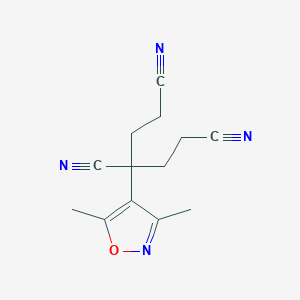
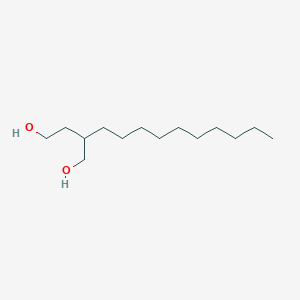
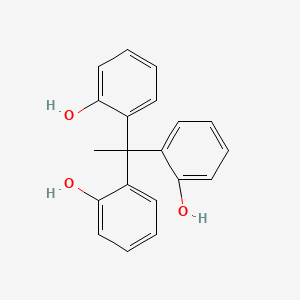
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
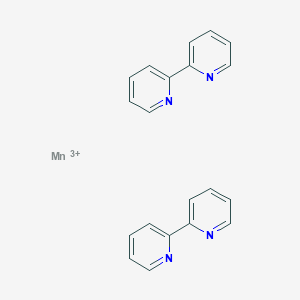
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
